UNC2025 is a small molecule inhibitor of the Mer Tyrosine Kinase (MerTK) and Fms-like tyrosine kinase 3 (Flt3) receptors. [, ] It is classified as a receptor tyrosine kinase inhibitor (RTKI) and has been investigated for its potential in treating various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), melanoma, and glioblastoma. [, , , , ] UNC2025 exhibits potent inhibition of MerTK and Flt3, demonstrating promising antitumor activity in preclinical models.
Mechanism of Action
UNC2025 functions by selectively inhibiting MerTK and Flt3 receptor tyrosine kinases. [, ] It binds to these kinases, preventing their activation and subsequent downstream signaling. This inhibition leads to a variety of anti-tumor effects, including:
Inhibition of pro-survival signaling pathways: UNC2025 disrupts MerTK-dependent pro-survival signaling pathways, leading to reduced cell survival and proliferation. []
Induction of apoptosis: The compound induces apoptosis (programmed cell death) in various cancer cell lines. [, , ]
Reduction of colony formation: UNC2025 effectively reduces the colony-forming potential of cancer cells in vitro. [, , ]
Inhibition of tumor growth: Preclinical studies show that UNC2025 treatment leads to significant tumor growth inhibition in various xenograft models. [, , ]
Synergistic effects with other therapies: UNC2025 demonstrates enhanced anti-tumor activity when combined with chemotherapy agents like methotrexate or targeted therapies like BRAF inhibitors. [, ]
Physical and Chemical Properties Analysis
Small molecule: UNC2025 is a small molecule, allowing for good cell permeability and potential oral bioavailability. []
Potent inhibitor: UNC2025 demonstrates potent inhibitory activity against MerTK and Flt3, with nanomolar IC50 values observed in both enzymatic and cellular assays. [, ]
Selective inhibitor: While targeting MerTK and Flt3, UNC2025 displays limited off-target activity against other kinases, suggesting a favorable safety profile. [, ]
Applications
Acute Leukemias: In preclinical models of AML and ALL, UNC2025 demonstrated significant anti-leukemic effects, including decreased tumor burden, prolonged survival, and enhanced sensitivity to chemotherapy. [, ]
Melanoma: UNC2025 exhibited promising activity in both BRAF-mutated and BRAF wild-type melanoma models, inhibiting tumor growth and enhancing the efficacy of BRAF inhibitors. []
Glioblastoma: While showing limited efficacy as a monotherapy, UNC2025 combined with radiotherapy significantly delayed tumor growth and induced complete responses in a subset of glioblastoma models. []
Non-Small Cell Lung Cancer (NSCLC): UNC2025 effectively inhibited the growth of various NSCLC cell lines in vitro and in vivo, regardless of driver oncogene status. []
Gastric Adenocarcinoma: UNC2025 suppressed tumor growth in vitro and in vivo and sensitized gastric cancer cells to 5-Fluorouracil chemotherapy. []
Thrombosis: UNC2025 displayed antithrombotic properties in vitro and in vivo, suggesting potential applications beyond cancer treatment. []
Immunomodulation: UNC2025 can modulate macrophage phenotype, promoting a pro-inflammatory state that may enhance anti-tumor immunity. [] This effect is linked to the role of MerTK in efferocytosis and immune suppression.
Related Compounds
UNC1062
Compound Description: UNC1062 is a potent small molecule inhibitor of Mer tyrosine kinase (MerTK). []
Relevance: UNC1062 served as the basis for the development of UNC2025. While UNC1062 exhibited potent MerTK inhibitory activity, its poor pharmacokinetic properties hindered further in vivo evaluation. UNC2025 was designed through sequential modifications of UNC1062 to improve its pharmacokinetic profile while retaining its potent activity against MerTK. []
AC220 (Quizartinib)
Compound Description: AC220, also known as quizartinib, is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). []
Relevance: Like UNC2025, AC220 targets FLT3, a receptor tyrosine kinase often implicated in acute myeloid leukemia. Both compounds have demonstrated efficacy in inhibiting FLT3 activity and impacting cell cycle kinetics in CD8+ T cells. Notably, UNC2025 exhibits dual inhibitory activity against both MerTK and FLT3, potentially offering a broader therapeutic window in certain cancers. []
R428
Compound Description: R428 is a selective inhibitor of the Axl receptor tyrosine kinase, another member of the TAM family. []
Relevance: R428 is relevant to UNC2025 as they both target receptor tyrosine kinases within the TAM family. While UNC2025 primarily inhibits MerTK and FLT3, R428 selectively targets Axl. Research suggests that combined inhibition of Axl and MerTK, using R428 and UNC2025 respectively, might improve therapeutic outcomes in certain cancer models, like head and neck squamous cell carcinoma (HNSCC), by overcoming potential resistance mechanisms. []
BGB324
Compound Description: BGB324 is an Axl inhibitor currently undergoing Phase 1 clinical trials as a monotherapy and in combination regimens. []
Relevance: BGB324's relevance to UNC2025 stems from their shared focus on targeting the TAM family of receptor tyrosine kinases. While UNC2025 primarily inhibits MerTK and FLT3, BGB324 focuses on Axl. The clinical development of BGB324 highlights the therapeutic potential of targeting TAM kinases in cancer. []
MRX-2843
Compound Description: MRX-2843 is a dual MerTK/FLT3 inhibitor that has received FDA Investigational New Drug (IND) status. []
Relevance: MRX-2843 shares a similar target profile with UNC2025, inhibiting both MerTK and FLT3. This dual inhibition makes both compounds potentially valuable therapeutic agents for treating acute myeloid leukemia (AML) and potentially other cancers with dysregulated MerTK or FLT3 signaling. []
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil (5-FU) is a chemotherapy drug commonly used in the treatment of various cancers, including gastric adenocarcinoma. []
Relevance: Research indicates that MerTK expression might attenuate the response to chemotherapy in gastric adenocarcinoma. Studies have shown that inhibiting MerTK with UNC2025 can sensitize tumor cells to 5-FU-based chemotherapy, suggesting a potential synergistic effect. []
Methotrexate
Compound Description: Methotrexate is a chemotherapy drug used in the treatment of various cancers, including acute lymphoblastic leukemia (ALL). []
Relevance: Research has demonstrated that UNC2025 can enhance the efficacy of methotrexate in preclinical models of ALL. This synergistic effect suggests that combining UNC2025 with methotrexate could be a promising therapeutic strategy for leukemia, potentially allowing for lower doses of methotrexate and reduced toxicity. []
Vemurafenib
Compound Description: Vemurafenib is a BRAF inhibitor used in the treatment of melanoma, particularly in cases with BRAF mutations. []
Relevance: In preclinical models of melanoma, combining UNC2025 with vemurafenib showed promising results in inhibiting tumor growth, suggesting a synergistic effect. This combined approach, targeting both MerTK and BRAF, could be a valuable strategy for treating BRAF-mutated melanoma. []
Cobimetinib
Relevance: Studies in NRAS-mutated melanoma cell lines indicate that combining UNC2025 with cobimetinib enhances cell death and reduces colony-forming potential. This synergistic effect suggests a potential therapeutic benefit of co-targeting MerTK and the MAPK pathway in NRAS-mutated melanoma. []
R848
Compound Description: R848 is an immune-stimulatory drug candidate known to promote a pro-inflammatory macrophage phenotype. []
Relevance: In a study exploring macrophage-targeted drug delivery, R848 was investigated alongside UNC2025 for its ability to reprogram macrophages towards a pro-inflammatory state. Both drugs showed potential in inducing a pro-inflammatory phenotype in macrophages. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-4989216 is an orally bioavailable broad-spectrum PI3K inhibitor (IC50s = 2, 142, 65, 1, and 110 nM for p110α, p110β, p110γ, p110δ, and VPS34, respectively). It inhibits the cell viability of small-cell lung cancer (SCLC) cells with a mutation in PIK3CA, blocking PI3K downstream signaling and inducing apoptosis. PF-4989216 prevents tumor growth of SCLC cells harboring PIK3CA mutation in mice. PF-4989216 is a novel potent and selective PI3K inhibitor. PF-4989216 inhibits the phosphorylation of PI3K downstream molecules and subsequently leads to inhibition in cell proliferation and xenograft tumor growth in NSCLCs harboring a PIK3CA mutation, including an erlotinib resistant line, NCI-H1975. PF-4989216 inhibited PI3K downstream signaling and subsequently led to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring PIK3CA mutation.
Idelalisib is a member of the class of quinazolines that is 5-fluoro-3-phenylquinazolin-4-one in which the hydrogen at position 2 is replaced by a (1S)-1-(3H-purin-6-ylamino)propyl group. used for for the treatment of refractory indolent non-Hodgkin's lymphoma and relapsed chronic lymphocytic leukemia. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of purines, an organofluorine compound, a member of quinazolines, an aromatic amine and a secondary amino compound. Idelalisib is a phosphoinositide 3-kinase inhibitor indicated in the treatment of chronic lymphocytic leukemia (CLL), relapsed follicular B-cell non-Hodgkin lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL). For the treatment of relapsed CLL, it is currently indicated as a second-line agent in combination with rituximab in patients for whom rituximab alone would be considered appropriate therapy due to other co-morbidities, while in the treatment of FL and SLL it is intended to be used in patients who have received at least two prior systemic therapies. More specifically, idelalisib targets P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability. Idelalisib is a Kinase Inhibitor. The mechanism of action of idelalisib is as a Kinase Inhibitor, and Cytochrome P450 3A Inhibitor. Idelalisib is an oral kinase inhibitor that is approved for use in combination with rituximab in relapsed or refractory chronic lymphocytic leukemia (CLL) and as monotherapy for relapsed follicular B cell, small lymphocytic lymphoma and indolent non-Hodgkin lymphoma. Idelalisib is associated with a high rate of serum enzyme elevations during therapy and has been reported to cause clinically apparent acute liver injury that can be severe and even fatal. Idelalisib is a natural product found in Bletilla formosana with data available. Idelalisib is an orally bioavailable, small molecule inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Idelalisib inhibits the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), preventing the activation of the PI3K signaling pathway and inhibiting tumor cell proliferation, motility, and survival. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells.
PIK-294 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ (IC50s = 10,000, 490, 10, and 160 nM, for p110 subunit isoforms α, β, δ, and γ, respectively). It is selective for PI3K p110 subunit isoforms over DNA-PK, mTOR, and eight tyrosine kinases tested. It inhibits chemokinetic and chemotactic migration of neutrophils induced by CXCL8 in a three-dimensional collagen gel migration assay. PIK-294 is a highly selective inihibitor of the phosphoinositide 3-kinase (PI3K) p110δ with an IC50 value of 10 nM compared to IC50 values of 10 μM, 490 nM and 160 nM for PI3Kα/β/γ, respectively. PIK-294 has been used to help distinguish the unique roles of the various PI3-K isoforms. PIK-294 inhibited both chemokinetic and chemotactic CXCL8-induced migration.
PIK-93 is a potent PI3K inhibitor. PIK93 selectively inhibits the type III PI 4-kinase beta enzyme, and small interfering RNA-mediated down-regulation of the individual PI 4-kinase enzymes, revealed that PI 4-kinase beta has a dominant role in ceramide transport between the ER and Golgi.
PI3K-beta Inhibitor SAR260301 is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor SAR260301 selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in apoptosis and growth inhibition in PI3K beta-expressing and/or phosphatase and tensin homolog (PTEN)-deficient tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and contributes to increased tumor cell growth, tumor cell survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells. By specifically targeting class I PI3K beta, this agent may be more efficacious and less toxic than pan-PI3K inhibitors.